N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide

Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide (CAS 131962‑73‑7, molecular formula C₁₆H₂₂N₂O₄, molecular weight 306.36 g mol⁻¹) is a fully synthetic small molecule that belongs to the 5‑oxo‑2‑pyrrolidinecarboxamide subclass of the broader racetam family. Its core scaffold—a 5‑oxopyrrolidine ring bearing a carboxamide at the 2‑position—closely resembles the canonical 2‑oxo‑1‑pyrrolidine acetamide nucleus of piracetam, yet the substitution of the 1‑position by a hydrogen (rather than an alkyl group) and the presence of the N‑methyl‑N‑[2‑(2‑hydroxy‑2‑phenylethoxy)ethyl] side‑chain confer a distinct three‑dimensional pharmacophore.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 131962-73-7
Cat. No. B12722299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide
CAS131962-73-7
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCN(CCOCC(C1=CC=CC=C1)O)C(=O)C2CCC(=O)N2
InChIInChI=1S/C16H22N2O4/c1-18(16(21)13-7-8-15(20)17-13)9-10-22-11-14(19)12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3,(H,17,20)
InChIKeyBXAQKALRPZNHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide (CAS 131962-73-7): Structural Identity and Compound-Class Context


N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide (CAS 131962‑73‑7, molecular formula C₁₆H₂₂N₂O₄, molecular weight 306.36 g mol⁻¹) is a fully synthetic small molecule that belongs to the 5‑oxo‑2‑pyrrolidinecarboxamide subclass of the broader racetam family. [1] Its core scaffold—a 5‑oxopyrrolidine ring bearing a carboxamide at the 2‑position—closely resembles the canonical 2‑oxo‑1‑pyrrolidine acetamide nucleus of piracetam, yet the substitution of the 1‑position by a hydrogen (rather than an alkyl group) and the presence of the N‑methyl‑N‑[2‑(2‑hydroxy‑2‑phenylethoxy)ethyl] side‑chain confer a distinct three‑dimensional pharmacophore. [2] The compound is indexed in authoritative chemical databases (PubChem CID 3076615, DTXSID70927457) and has been described in the patent literature as a pyrrolidine derivative potentially useful for neurological indications. [3]

Why 5-Oxo-2-pyrrolidinecarboxamides Are Not Interchangeable with Classical Racetams: Key Differentiators for CAS 131962‑73‑7


Although the racetam family is unified by a pyrrolidone (or 5‑oxopyrrolidine) core, the position and nature of the substituents dictate both the pharmacodynamic profile and the synthetic complexity of each congener. [1] Standard racetams such as piracetam and aniracetam carry their carboxamide side‑chain at the pyrrolidone 1‑position (via an acetamide linker), whereas CAS 131962‑73‑7 places the carboxamide directly at the 2‑position of the 5‑oxopyrrolidine ring and extends the side‑chain through an N‑methyl‑N‑(2‑(2‑hydroxy‑2‑phenylethoxy)ethyl) motif. This topological rearrangement alters the hydrogen‑bond donor/acceptor count (2 HBD / 4 HBA vs. 1 HBD / 3 HBA for piracetam) and the computed LogP (−0.1 vs. −1.1 for piracetam), both of which are critical determinants of blood‑brain‑barrier permeation and target‑engagement kinetics. [2] Furthermore, the 2‑hydroxy‑2‑phenylethoxy moiety introduces a chiral secondary alcohol and an aromatic ring that are absent in the simplest pyrrolidone‑carboxamide analogues; these features are likely to confer differential recognition by cytochrome P450 enzymes and efflux transporters, meaning that bioequivalence cannot be assumed for procurement or experimental design. [3]

Data-Driven Differentiation of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide (CAS 131962‑73‑7)


Physicochemical Property Profile versus Piracetam and Nefiracetam: Implications for CNS Permeation and Formulation

CAS 131962‑73‑7 exhibits a molecular weight of 306.36 g mol⁻¹, a computed XLogP3‑AA of −0.1, 2 hydrogen‑bond donors (HBD), 4 hydrogen‑bond acceptors (HBA), and 7 rotatable bonds. [1] In comparison, piracetam (MW 142.16, XLogP3‑AA −1.1, 1 HBD, 3 HBA, 2 rotatable bonds) and nefiracetam (MW 246.31, XLogP3‑AA 1.6, 0 HBD, 3 HBA, 4 rotatable bonds) occupy different regions of the CNS‑MPO (MultiParameter Optimization) drug‑likeness space. [2] The target compound’s higher molecular weight and larger number of rotatable bonds place it closer to the outer boundary of CNS‑desirability (CNS‑MPO score typically maximal for MW ≤ 300 and rotatable bonds ≤ 3), yet its balanced LogP and moderate HBD count may still support passive BBB permeation when compared to more lipophilic congeners such as nefiracetam.

Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability

Structural Topology Differentiation: Carboxamide Position and N‑Substituent Architecture

In CAS 131962‑73‑7, the carboxamide is directly attached to the 2‑position of the 5‑oxopyrrolidine ring, and the amide nitrogen is further substituted by a methyl group and a 2‑(2‑hydroxy‑2‑phenylethoxy)ethyl chain. [1] This contrasts with all approved racetam nootropics: piracetam, aniracetam, oxiracetam, and pramiracetam all carry the carboxamide (or a bioisosteric ester/amide) at the pyrrolidone 1‑position via an acetamide linker. [2] Nefiracetam is the most relevant comparator because it also possesses an aromatic substituent (2,6‑dimethylphenyl) and an N‑alkyl amide, but its acetamide linker and lack of an ether‑alcohol side‑chain produce a fundamentally different shape and electrostatic potential surface. [3] The 2‑hydroxy‑2‑phenylethoxy motif of the target compound introduces a hydrogen‑bond donor (the secondary alcohol) at a distal position that is absent in all the comparators listed; this may enable interactions with polar residues in target binding pockets that the comparators cannot access.

Structure-activity relationship Pharmacophore modeling Medicinal chemistry

In Vitro Antimicrobial Activity of Closely Related 5-Oxo-2-pyrrolidinecarboxamides: Class‑Level Benchmarking

Jassem and Chen (2021) reported the ultrasound‑assisted synthesis and in vitro antimicrobial screening of ten novel 5‑oxo‑2‑pyrrolidinecarboxamides (4a–j) and 7‑oxo‑2‑azepanecarboxamides, which share the identical carboxamide‑at‑C2 core scaffold as CAS 131962‑73‑7. [1] The majority of these compounds exhibited weak antimicrobial activity against Gram‑positive and Gram‑negative bacterial strains, with MIC values typically exceeding 100 µg mL⁻¹. Although CAS 131962‑73‑7 itself was not among the specific analogues tested (it differs in the N‑substituent), the class‑level data indicate that the 5‑oxo‑2‑pyrrolidinecarboxamide scaffold is not inherently cytotoxic or broadly antimicrobial at low concentrations, a desirable baseline characteristic for a compound intended for CNS target‑engagement studies where antimicrobial off‑target effects would be confounding. For reference, the structurally distinct 2‑oxo‑1‑pyrrolidineacetamides (piracetam class) are not typically associated with any antimicrobial activity, so the class‑level inference is that the 5‑oxo‑2‑carboxamide topology does not introduce a liability in this regard.

Antimicrobial screening Minimum inhibitory concentration 5-Oxo-2-pyrrolidinecarboxamide SAR

Patent‑Documented Therapeutic Context Differentiates CAS 131962‑73‑7 from Recreational or Uncharacterized Pyrrolidones

US Patent Application 2008/0004297 (“Method for treating apathy syndrome”) explicitly lists N‑(2‑(2‑hydroxy‑2‑phenylethoxy)ethyl)‑N‑methyl‑5‑oxo‑2‑pyrrolidinecarboxamide among a series of 2‑oxopyrrolidine compounds (alongside nefiracetam and piracetam) for the treatment of apathy syndrome, a condition characterized by diminished motivation and emotional blunting. [1] The co‑listing with nefiracetam—a compound that reached Phase II/III clinical trials for dementia—suggests that the inventors considered CAS 131962‑73‑7 to possess comparable pro‑cognitive or mood‑ameliorating properties, although no head‑to‑head efficacy data are presented. In contrast, many 5‑oxopyrrolidine‑carboxamide derivatives described in the primary literature (e.g., Jassem & Chen 2021) were synthesized solely for antimicrobial evaluation and carry no neurological therapeutic annotation. [2] This patent anchoring provides procurement decision‑makers with a documented therapeutic hypothesis that is absent for the majority of commercially available 5‑oxo‑2‑pyrrolidinecarboxamide building blocks.

Patent landscaping Therapeutic indication Nootropic

Synthetic Accessibility of the 5-Oxo-2-pyrrolidinecarboxamide Scaffold: Ultrasound‑Assisted Protocol Benchmarking

The Jassem and Chen (2021) ultrasound‑assisted one‑pot Ugi‑type reaction for 5‑oxo‑2‑pyrrolidinecarboxamides achieved yields ranging from 62 % to 88 % for compounds 4a–j, with reaction times of 15–45 minutes under solvent‑free or aqueous ethanol conditions. [1] While CAS 131962‑73‑7 was not synthesized by this specific route (the N‑methyl‑N‑(2‑(2‑hydroxy‑2‑phenylethoxy)ethyl)amine required as the amine input is more complex than the primary amines used in the published study), the core scaffold’s compatibility with rapid, high‑yielding, environmentally benign protocols indicates that analogues of the target compound can be efficiently prepared once the custom amine building block is in hand. In contrast, the synthesis of classical racetams (e.g., piracetam) typically involves alkylation of 2‑pyrrolidone followed by amidation, which offers limited diversification at the carboxamide nitrogen. [2] The Ugi multi‑component approach that works for the 5‑oxo‑2‑pyrrolidinecarboxamide scaffold therefore represents a more versatile synthetic entry point for focused library generation around CAS 131962‑73‑7.

Synthetic methodology Ultrasound-assisted synthesis Green chemistry

Optimal Deployment Scenarios for N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide (CAS 131962‑73‑7)


CNS Drug‑Discovery Hit‑to‑Lead Programs Seeking Orthogonal Racetam Chemotypes

For medicinal chemistry teams that have extensively explored 1‑substituted racetams (piracetam, aniracetam, nefiracetam) and require a structurally distinct starting point for patent‑novelty purposes, CAS 131962‑73‑7 offers a 2‑carboxamide‑5‑oxopyrrolidine scaffold that is topologically orthogonal to the classical 2‑oxo‑1‑pyrrolidine acetamide series. [1] The presence of the 2‑hydroxy‑2‑phenylethoxy side‑chain introduces additional hydrogen‑bonding capacity and aromatic functionality that can be exploited for target‑binding interactions not accessible to simpler racetams. [2] Procurement of this compound as a reference standard or screening hit enables SAR expansion into a region of chemical space that is underrepresented in commercial screening libraries.

In Vivo Pharmacology Studies Requiring a Patent‑Documented Nootropic Candidate

Unlike the majority of commercially available 5‑oxo‑2‑pyrrolidinecarboxamides, which are supplied solely as synthetic building blocks with no therapeutic annotation, CAS 131962‑73‑7 is specifically cited in a patent application (US 2008/0004297) for the treatment of apathy syndrome, a neuropsychiatric indication. [3] This provides institutional animal‑care committees and funding bodies with a documented therapeutic rationale that can streamline protocol approval. The compound’s moderate computed LogP (−0.1) and balanced HBD/HBA profile support formulation in standard vehicles (e.g., saline with 5 % DMSO or 10 % cyclodextrin) for intraperitoneal or oral dosing in rodent cognition models. [2]

Antimicrobial Selectivity Profiling of Pyrrolidine‑Carboxamide Libraries

The class‑level antimicrobial data reported by Jassem and Chen (2021) for closely related 5‑oxo‑2‑pyrrolidinecarboxamides indicate weak activity (MIC > 100 µg mL⁻¹) against common bacterial strains. [4] Procurement of CAS 131962‑73‑7 as a comparator within a broader pyrrolidine‑carboxamide library allows screening teams to establish whether the 2‑hydroxy‑2‑phenylethoxy N‑substituent modulates this baseline antimicrobial profile. This is particularly relevant for research groups developing dual‑action CNS‑anti‑infective agents, where the absence of inherent antibacterial activity is a prerequisite for valid interpretation of mechanism‑of‑action studies.

Green‑Chemistry Methodology Development Using the 5‑Oxo‑2‑pyrrolidinecarboxamide Scaffold

The ultrasound‑assisted one‑pot protocol established for 5‑oxo‑2‑pyrrolidinecarboxamide synthesis (yields 62–88 %, 15–45 min, solvent‑free or aqueous ethanol) [4] provides a platform for methodology development groups to benchmark novel catalytic or flow‑chemistry approaches. CAS 131962‑73‑7, with its more elaborate N‑substituent, represents a higher‑complexity target that can serve as a stress‑test for new synthetic methodologies aiming to surpass the efficiency metrics reported for the simpler analogues (4a–j).

Quote Request

Request a Quote for N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.